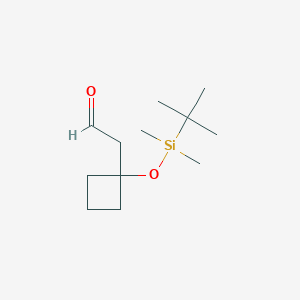
2-(1-(叔丁基二甲基硅氧基)环丁基)乙醛
描述
2-(1-(Tert-butyldimethylsilyloxy)cyclobutyl)acetaldehyde is a chemical compound with a complex molecular structure. It is a versatile reagent commonly used in synthetic glycobiology . It can act both as an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose .
Synthesis Analysis
This compound is commonly used in synthetic glycobiology . It can act both as an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose . It is used as an important reagent in the total synthesis of (+)-ambruticin, (−)-laulimalide, (−)-salinosporamide A, and (+)-leucascandrolide A . It is also employed in the construction of the key tetrahydropyran subunit in a recent synthesis of the marine natural product (–)-dactylodide .Molecular Structure Analysis
The molecular formula of 2-(1-(Tert-butyldimethylsilyloxy)cyclobutyl)acetaldehyde is C12H24O2Si . Its molecular weight is 228.41 g/mol . The InChI code for this compound is 1S/C12H24O2Si/c1-11(2,3)15(4,5)14-12(9-10-13)7-6-8-12/h10H,6-9H2,1-5H3 .Chemical Reactions Analysis
As a versatile reagent, 2-(1-(Tert-butyldimethylsilyloxy)cyclobutyl)acetaldehyde can participate in various chemical reactions. It can act both as an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose .Physical and Chemical Properties Analysis
This compound is a liquid at 20 degrees Celsius . It has a specific gravity of 0.93 at 20/20 . The boiling point of this compound is 65 °C at 17 mmHg . It has a flash point of 60 °C .科学研究应用
天然产物合成
该化合物用于各种天然产物的全合成,例如(+)-ambruticin、(−)-laulimalide、(−)-salinosporamide A和(+)-leucascandrolide A 。这些复杂分子具有重要的生物活性,其合成通常需要保护敏感的羟基,这就是我们的化合物发挥作用的地方。
醇的保护
在有机化学中,保护基用于暂时掩盖官能团以防止它们发生反应2-(1-(叔丁基二甲基硅氧基)环丁基)乙醛可用于保护醇作为叔丁基二甲基硅醚 。这些醚在各种条件下稳定,可以在需要时选择性地脱保护。
硅烷化反应
该化合物用作硅烷化试剂,在碱的存在下与醇反应生成硅醚。 此反应对于提高化合物的气相色谱分析挥发性或提高药物分子的亲脂性至关重要 .
稳定性研究
由于其稳定性,该化合物用于研究硅醚的水解稳定性。 它提供了对硅基保护化合物抵抗酸性和碱性条件的抵抗力的见解,这对于开发稳定的药物至关重要 .
催化剂和试剂
2-(1-(叔丁基二甲基硅氧基)环丁基)乙醛:可作为各种化学转化的催化剂或试剂。 例如,它可以参与伯和仲硅醚的氧化,这是有机分子修饰的关键步骤 .
有机合成中的方法开发
研究人员使用这种化合物来开发新的合成方法。 例如,它已被用于加速醇与硅烷氯化物的反应,从而为叔丁基二甲基硅醚提供更有效的合成路线 .
药物化学
在药物化学中,该化合物用于修饰药物候选物的理化性质。 通过引入硅基,研究人员可以改变溶解度、渗透性和代谢稳定性,这些是药物设计中的关键参数 .
材料科学
最后,该化合物在材料科学中也有应用,它用于修饰材料的表面性质。 这可以包括创建疏水涂层或对表面进行功能化以进行进一步的化学修饰 .
安全和危害
2-(1-(Tert-butyldimethylsilyloxy)cyclobutyl)acetaldehyde is a flammable liquid and vapor . It may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .
生化分析
Biochemical Properties
2-(1-(Tert-butyldimethylsilyloxy)cyclobutyl)acetaldehyde plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is particularly noted for its involvement in aldol reactions, where it can function as both an aldol donor and acceptor . This dual functionality is crucial in the stereocontrolled production of erythrose, a key intermediate in the synthesis of several natural products. The compound’s interactions with enzymes such as aldolases facilitate these reactions, highlighting its importance in synthetic glycobiology.
Cellular Effects
The effects of 2-(1-(Tert-butyldimethylsilyloxy)cyclobutyl)acetaldehyde on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can affect the expression of genes involved in metabolic pathways, thereby altering the metabolic flux within cells . Additionally, its impact on cell signaling pathways can lead to changes in cellular responses, making it a valuable tool for studying cellular processes.
Molecular Mechanism
At the molecular level, 2-(1-(Tert-butyldimethylsilyloxy)cyclobutyl)acetaldehyde exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes involved in aldol reactions, thereby influencing the production of key intermediates in metabolic pathways . The compound’s ability to act as both an aldol donor and acceptor is central to its mechanism of action, allowing it to participate in a wide range of biochemical reactions. These interactions can lead to changes in gene expression, further highlighting its role in cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(1-(Tert-butyldimethylsilyloxy)cyclobutyl)acetaldehyde can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed its potential to alter cellular function, emphasizing the importance of monitoring its stability in experimental settings.
Dosage Effects in Animal Models
The effects of 2-(1-(Tert-butyldimethylsilyloxy)cyclobutyl)acetaldehyde vary with different dosages in animal models. At lower doses, the compound can effectively modulate metabolic pathways without causing adverse effects . At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies. Threshold effects observed in these studies indicate that careful control of dosage is essential to achieve the desired outcomes without causing harm.
Metabolic Pathways
2-(1-(Tert-butyldimethylsilyloxy)cyclobutyl)acetaldehyde is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into key intermediates . The compound’s role in aldol reactions is particularly noteworthy, as it contributes to the production of erythrose and other important metabolites. These interactions can influence metabolic flux and alter metabolite levels, underscoring the compound’s significance in metabolic studies.
Transport and Distribution
Within cells and tissues, 2-(1-(Tert-butyldimethylsilyloxy)cyclobutyl)acetaldehyde is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization and accumulation in target areas, where it can exert its biochemical effects. Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its use in experimental studies.
Subcellular Localization
The subcellular localization of 2-(1-(Tert-butyldimethylsilyloxy)cyclobutyl)acetaldehyde is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These localization patterns can affect the compound’s activity and function, making it essential to study its distribution within cells. By understanding its subcellular localization, researchers can gain insights into the compound’s role in cellular processes and optimize its use in biochemical studies.
属性
IUPAC Name |
2-[1-[tert-butyl(dimethyl)silyl]oxycyclobutyl]acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O2Si/c1-11(2,3)15(4,5)14-12(9-10-13)7-6-8-12/h10H,6-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAHGSTDYJQAXNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1(CCC1)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
939411-89-9 | |
| Record name | 2-{1-[(tert-butyldimethylsilyl)oxy]cyclobutyl}acetaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3,4-Bis[(tetrahydro-2H-pyran-2-yl)oxy]benzeneacetaldehyde](/img/structure/B1380888.png)
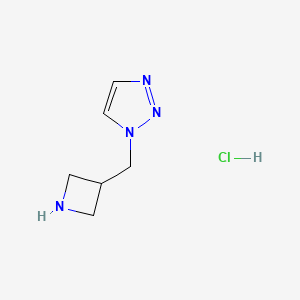
![3-(4-Bromobenzoyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1380894.png)
![7-(Azetidin-3-yloxy)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine hydrochloride](/img/structure/B1380897.png)

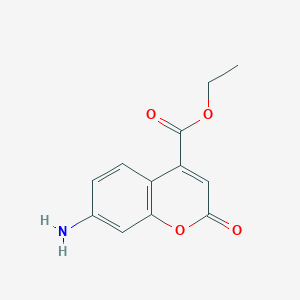
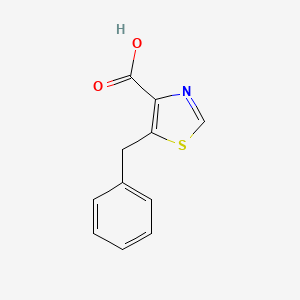
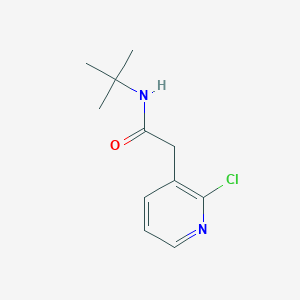
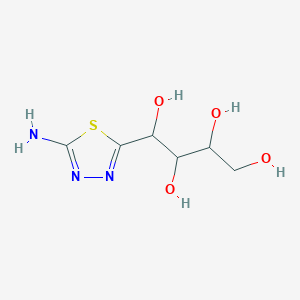
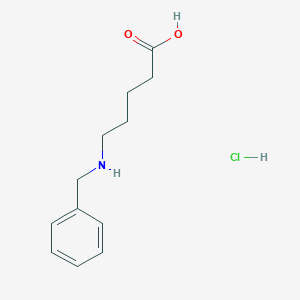

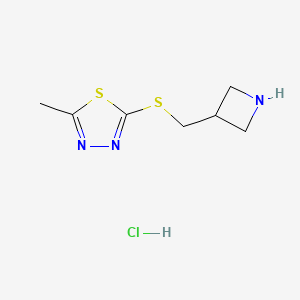
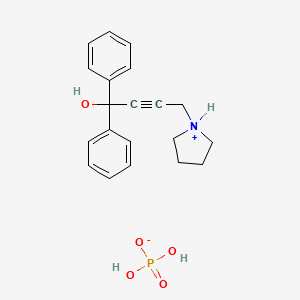
![2-{2-Azabicyclo[2.1.1]hexan-1-yl}acetic acid hydrochloride](/img/structure/B1380910.png)
